Woodfordin D Achieves 20.3 Percentage Points Higher In Vivo %ILS Than the Closest Trimeric Analog Oenothein A in Murine S180 Sarcoma
In an in vivo host-mediated antitumor assay using murine S180 sarcoma–bearing ICR mice, Woodfordin D demonstrated 123.0% increase in life span (%ILS) with one long-term survivor, whereas the co-isolated trimeric analog oenothein A achieved 102.7% %ILS with one survivor under the same experimental system [1]. This represents a quantitative advantage of 20.3 percentage points in %ILS for Woodfordin D over its closest structural congener.
| Evidence Dimension | In vivo host-mediated antitumor activity (increase in life span, %ILS) |
|---|---|
| Target Compound Data | Woodfordin D: 123.0% ILS, with 1 survivor |
| Comparator Or Baseline | Oenothein A: 102.7% ILS, with 1 survivor |
| Quantified Difference | Woodfordin D yields 20.3 percentage points higher %ILS than Oenothein A |
| Conditions | Murine S180 sarcoma implanted intraperitoneally in ICR mice; compounds administered intraperitoneally; host-mediated antitumor assay; Yoshida et al. 1991 study |
Why This Matters
For researchers evaluating in vivo antitumor efficacy among macrocyclic trimeric ellagitannins, this head-to-head %ILS superiority provides a quantitative basis for prioritizing Woodfordin D over oenothein A in murine sarcoma models.
- [1] Yoshida T, Chou T, Matsuda M, Yasuhara T, Yazaki K, Hatano T, Nitta A, Okuda T. Woodfordin D and oenothein A, trimeric hydrolyzable tannins of macro-ring structure with antitumor activity. Chem Pharm Bull (Tokyo). 1991 May;39(5):1157-62. doi:10.1248/cpb.39.1157. PMID: 1913994. View Source
